molecular formula C4H7NO3 B178431 Butanoic acid,2-aMino-4-oxo- CAS No. 15106-57-7

Butanoic acid,2-aMino-4-oxo-

Cat. No.: B178431
CAS No.: 15106-57-7
M. Wt: 117.10 g/mol
InChI Key: HOSWPDPVFBCLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartate semialdehyde is synthesized through the enzymatic reduction of aspartyl phosphate. The enzyme aspartate semialdehyde dehydrogenase catalyzes this reaction, using NADPH as a cofactor . The reaction conditions typically involve a buffered solution at a physiological pH, with the presence of NADPH and the enzyme.

Industrial Production Methods: Industrial production of aspartate semialdehyde often involves the use of genetically engineered microorganisms. These microorganisms are optimized to overproduce the enzyme aspartate semialdehyde dehydrogenase, thereby increasing the yield of aspartate semialdehyde . Fermentation processes are commonly employed, where the microorganisms are cultured in bioreactors under controlled conditions to maximize production.

Chemical Reactions Analysis

Types of Reactions: Aspartate semialdehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form aspartate.

    Reduction: It can be reduced to form homoserine.

    Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as NADP+.

    Reduction: Requires reducing agents like NADPH.

    Substitution: Often involves specific enzymes that facilitate the substitution reactions.

Major Products Formed:

Scientific Research Applications

Aspartate semialdehyde has numerous applications in scientific research:

Comparison with Similar Compounds

Aspartate semialdehyde is unique due to its role as a branching point in the aspartate pathway. Similar compounds include:

These compounds share similar pathways but differ in their specific roles and the enzymes involved in their synthesis.

Properties

CAS No.

15106-57-7

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

2-amino-4-oxobutanoic acid

InChI

InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)

InChI Key

HOSWPDPVFBCLSY-UHFFFAOYSA-N

SMILES

C(C=O)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(C=O)[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C(C=O)C(C(=O)O)N

physical_description

Solid

Synonyms

2-amino-4-oxobutyric acid
3-formyl-L-alanine
aspartaldehyde
aspartate semialdehyde
aspartic acid beta-semialdehyde
aspartic beta semialdehyde
aspartic semialdehyde
aspartic semialdehyde, (+-)-isomer
aspartic semialdehyde, (R)-isomer
aspartic semialdehyde, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid,2-aMino-4-oxo-
Reactant of Route 2
Butanoic acid,2-aMino-4-oxo-
Reactant of Route 3
Butanoic acid,2-aMino-4-oxo-
Reactant of Route 4
Butanoic acid,2-aMino-4-oxo-
Reactant of Route 5
Butanoic acid,2-aMino-4-oxo-
Reactant of Route 6
Butanoic acid,2-aMino-4-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.